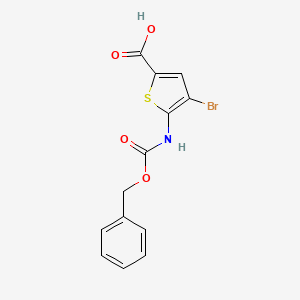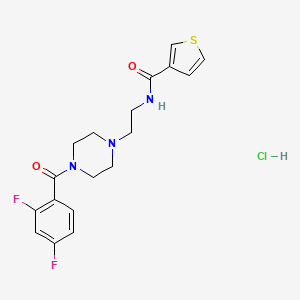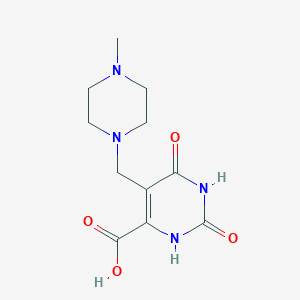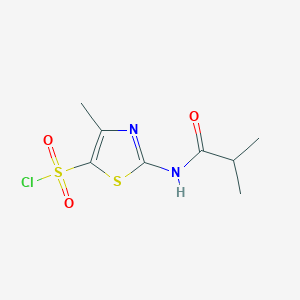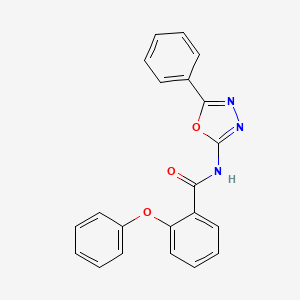![molecular formula C7H3Cl2N3O2 B2744809 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine CAS No. 2225147-58-8](/img/structure/B2744809.png)
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H3Cl2N3O2 and a molecular weight of 232.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a nitro group attached to an imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents, suggesting potential targets in cancer pathways .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors, indicating that they might interact with their targets through covalent bonding .
Biochemical Pathways
Given the potential anticancer activity of imidazo[1,2-a]pyridine derivatives, it can be inferred that they may influence pathways related to cell proliferation and apoptosis .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, suggesting that they may induce cell death in cancer cells .
准备方法
The synthesis of 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine typically involves the nitration of 2,7-dichloroimidazo[1,2-a]pyridine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the imidazo[1,2-a]pyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
化学反应分析
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
相似化合物的比较
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine can be compared with other nitroimidazo[1,2-a]pyridine derivatives, such as:
2,7-Dichloro-3-aminoimidazo[1,2-a]pyridine: Similar structure but with an amino group instead of a nitro group.
2,7-Dichloro-3-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a nitro group.
2,7-Dichloro-3-hydroxyimidazo[1,2-a]pyridine: Similar structure but with a hydroxy group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEGKMMALSUWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2[N+](=O)[O-])Cl)C=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
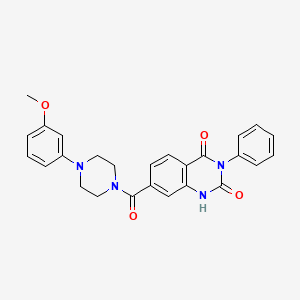
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
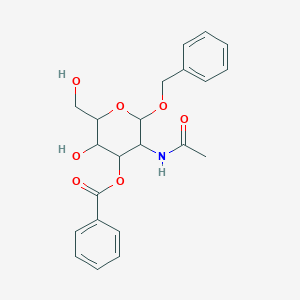
![1-(morpholin-4-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one](/img/structure/B2744735.png)
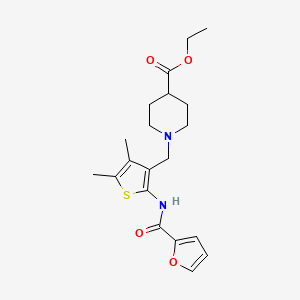
![1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2744737.png)
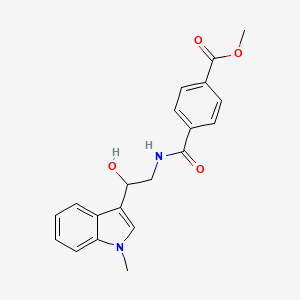
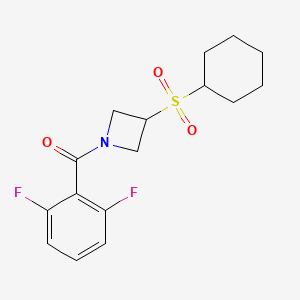
![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)
